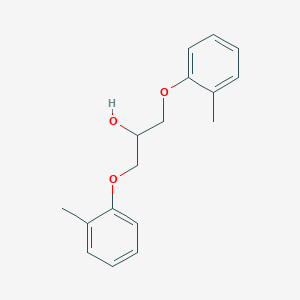
1,3-bis(2-methylphenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis(2-methylphenoxy)propan-2-ol is an organic compound with the molecular formula C17H20O3 and a molecular weight of 272.34 g/mol This compound is characterized by the presence of two o-tolyloxy groups attached to a 2-propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis(2-methylphenoxy)propan-2-ol typically involves the reaction of 2-propanol with o-cresol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:
Reactants: 2-Propanol and o-cresol
Catalyst: Acidic or basic catalyst
Solvent: Commonly used solvents include toluene or dichloromethane
Temperature: Elevated temperatures (typically around 100-150°C)
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-bis(2-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The o-tolyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Applications De Recherche Scientifique
1,3-bis(2-methylphenoxy)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-bis(2-methylphenoxy)propan-2-ol involves its interaction with molecular targets through its functional groups. The o-tolyloxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2-Propanol, 1,3-bis(2-methylphenoxy)-
- 1,3-Bis(allyloxy)-2-propanol
- 1,3-Bis(4-allyl-2-methoxyphenoxy)-2-propanol
Comparison: 1,3-bis(2-methylphenoxy)propan-2-ol is unique due to the presence of o-tolyloxy groups, which impart specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
17181-49-6 |
|---|---|
Formule moléculaire |
C17H20O3 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
1,3-bis(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H20O3/c1-13-7-3-5-9-16(13)19-11-15(18)12-20-17-10-6-4-8-14(17)2/h3-10,15,18H,11-12H2,1-2H3 |
Clé InChI |
GZSFOYFMSYYKJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COC2=CC=CC=C2C)O |
SMILES canonique |
CC1=CC=CC=C1OCC(COC2=CC=CC=C2C)O |
Key on ui other cas no. |
17181-49-6 |
Synonymes |
o-Tolyl-alpha-myanesin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















